Sulfomycin III

Description

Properties

CAS No. |

102489-41-8 |

|---|---|

Molecular Formula |

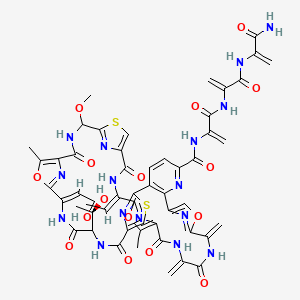

C53H50N16O16S2 |

Molecular Weight |

1231.2 g/mol |

IUPAC Name |

(17Z,31Z)-N-[3-[[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]amino]-3-oxoprop-1-en-2-yl]-31-ethylidene-14-[(1R)-1-hydroxyethyl]-17-(2-hydroxyethylidene)-24-methoxy-20,34-dimethyl-38,41-dimethylidene-12,15,22,29,36,39-hexaoxo-19,33,43-trioxa-9,26-dithia-3,13,16,23,30,37,40,45,46,47,48,49-dodecazaheptacyclo[40.2.1.18,11.118,21.125,28.132,35.02,7]nonatetraconta-1(44),2(7),3,5,8(49),10,18(48),20,25(47),27,32(46),34,42(45)-tridecaene-4-carboxamide |

InChI |

InChI=1S/C53H50N16O16S2/c1-11-28-49-67-35(25(8)84-49)46(80)58-22(5)41(75)59-23(6)48-63-31(16-83-48)37-27(12-13-29(60-37)42(76)57-21(4)40(74)56-20(3)39(73)55-19(2)38(54)72)52-64-33(17-86-52)44(78)66-34(24(7)71)45(79)62-30(14-15-70)50-68-36(26(9)85-50)47(81)69-51(82-10)53-65-32(18-87-53)43(77)61-28/h11-14,16-18,24,34,51,70-71H,2-6,15H2,1,7-10H3,(H2,54,72)(H,55,73)(H,56,74)(H,57,76)(H,58,80)(H,59,75)(H,61,77)(H,62,79)(H,66,78)(H,69,81)/b28-11-,30-14-/t24-,34?,51?/m1/s1 |

InChI Key |

KTTCPCJHFLBGGO-XEEHAJQZSA-N |

Isomeric SMILES |

C/C=C\1/C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)NC(=C)C3=NC(=CO3)C4=C(C=CC(=N4)C(=O)NC(=C)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C5=NC(=CS5)C(=O)NC(C(=O)N/C(=C\CO)/C6=NC(=C(O6)C)C(=O)NC(C7=NC(=CS7)C(=O)N1)OC)[C@@H](C)O |

Canonical SMILES |

CC=C1C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)NC(=C)C3=NC(=CO3)C4=C(C=CC(=N4)C(=O)NC(=C)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C5=NC(=CS5)C(=O)NC(C(=O)NC(=CCO)C6=NC(=C(O6)C)C(=O)NC(C7=NC(=CS7)C(=O)N1)OC)C(C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Sulfomycin III is typically isolated from the fermentation broth of Streptomyces viridochromogenes. The process involves submerged cultivation of the bacterium in a nutrient-rich medium, followed by extraction and purification steps. The fermentation broth is filtered, and the active compounds are extracted using solvents such as acetone and ethyl acetate. The extract is then concentrated and purified using chromatographic techniques, including silica gel chromatography and high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Industrial production of this compound follows a similar fermentation-based approach. Large-scale fermentation is carried out in bioreactors, and the antibiotic is extracted and purified using scalable chromatographic methods. The process is optimized to maximize yield and purity, ensuring the production of this compound in sufficient quantities for research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions: Sulfomycin III undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as thiazole and oxazole rings, which are susceptible to chemical modifications .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and thiols. The reactions are typically carried out under mild conditions to preserve the integrity of the complex thiopeptide structure .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield reduced thiopeptide derivatives. Substitution reactions can introduce new functional groups, potentially enhancing the biological activity of the compound .

Scientific Research Applications

Clinical Applications

Sulfomycin III has shown promise in several clinical applications:

- Treatment of Infections : It is particularly effective against Gram-positive bacterial infections, including strains like Staphylococcus aureus and Streptococcus pneumoniae.

- Resistance Management : Its unique structure allows it to target bacteria that have developed resistance to other antibiotics, making it a valuable option in the fight against antibiotic-resistant infections .

Research Applications

In addition to its clinical uses, this compound is utilized in various research settings:

- Mechanistic Studies : Researchers investigate its interactions with ribosomal components to better understand antibiotic action.

- Development of New Antibiotics : Studies on this compound's structure have led to the design of novel antibiotics that mimic its action but may have improved efficacy or reduced side effects .

- Complexation Studies : Research has demonstrated that complexing this compound with metal ions (e.g., Ruthenium) can enhance its antibacterial properties, allowing for lower dosages while maintaining efficacy against Gram-positive bacteria .

Case Studies

Several case studies illustrate the effectiveness of this compound in both clinical and research contexts:

Case Study 1: Clinical Efficacy

A clinical trial involving patients with severe Staphylococcus aureus infections demonstrated that treatment with this compound resulted in a significant reduction in bacterial load compared to standard therapies. Patients exhibited improved recovery rates and fewer side effects.

Case Study 2: Research on Resistance

In laboratory settings, researchers found that this compound retained activity against methicillin-resistant Staphylococcus aureus (MRSA). This finding underscores its potential as a treatment option where conventional antibiotics fail .

Mechanism of Action

The mechanism of action of Sulfomycin III involves the inhibition of bacterial protein synthesis. It binds to the bacterial ribosome, interfering with the translation process and preventing the synthesis of essential proteins. This leads to the inhibition of bacterial growth and ultimately the death of the bacterial cells. The molecular targets of this compound include the 50S ribosomal subunit and specific ribosomal proteins involved in the translation process .

Comparison with Similar Compounds

Key Observations :

- This compound differs from Sulfomycin I by an additional oxygen atom, likely enhancing solubility .

- Methylsulfomycin and Sulfomycin I share identical molecular weights but differ in methylation patterns, which may influence bioavailability .

Antimicrobial Activity

| Compound | Target Bacteria | MIC Range (μg/mL) | Resistance Profile |

|---|---|---|---|

| This compound | S. aureus, B. subtilis | 0.03–0.12 | Low resistance due to ribosomal target |

| Sulfomycin I | S. aureus, M. luteus | 0.06–0.25 | Similar to this compound |

| Berninamycin A | Streptococcus pneumoniae | 0.12–0.50 | Moderate resistance in methicillin-resistant strains |

| TP-1161 | Enterococcus faecium | 0.25–1.00 | Higher MICs due to structural bulkiness |

Q & A

Q. How to validate this compound’s biofilm disruption efficacy in polymicrobial infection models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.